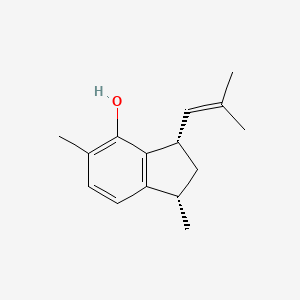
epi-Jungianol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-Jungianol, also known as this compound, is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
FeCl₃-Catalyzed Prins-Type Cyclization
The total synthesis of (±)-epi-jungianol was achieved via an FeCl₃-mediated Prins-type cyclization (Figure 1) . This reaction constructs the indene core through an intramolecular Michael addition of styrene onto α,β-unsaturated ketones.
Key Features:
-
Catalyst : FeCl₃ (10 mol%)
-
Solvent : Dichloroethane (DCE) at 80°C
-
Mechanism : Acid-catalyzed activation of the carbonyl group facilitates cyclization, followed by dehydration to form the indene framework .
Table 1 : Representative FeCl₃-Catalyzed Cyclization Results
| Substrate | Product Structure | Yield (%) |
|---|---|---|
| α,β-Unsaturated ketone A | Indene B | 85 |
| Styrene derivative C | Indene D | 72 |
Gold(I)-Catalyzed Cascade Reactions
Gold(I) catalysts enable a tandem process for synthesizing epi-jungianol’s pentannulated carbocycle (Scheme 1) .
Reaction Sequence:
-
Alkyne Activation : PPh₃AuCl/AgNTf₂ catalyzes π-activation of diynamides.
-
Pyrrole Dearomatization : Intramolecular coupling induces a 1,2-acyl shift, forming a naphthylgold intermediate.
-
Proto-Deauration : Isoxazole cocatalyst enables proton transfer, yielding the final product .
Table 2 : Optimization of Gold-Catalyzed Conditions
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | IPrAuCl/AgNTf₂ | DCE | 8 | 28 |
| 3 | PPh₃AuCl/AgNTf₂ | DCE | 20 | 68 |
Photochemical Reduction
A photochemical Sₙ2-like reduction using LiAlH₄ was employed to install stereochemistry in this compound (Scheme 2)3 . This step ensures high diastereoselectivity by exploiting the rigid tricyclic intermediate’s geometry.
Conditions:
-
Reagent : LiAlH₄ (3.0 equiv)
-
Light Source : UV-A (365 nm)
-
Yield : 58% for the critical reduction step3.
Comparative Analysis of Synthetic Routes
Table 3 : FeCl₃ vs. Gold Catalysis for this compound Synthesis
Mechanistic Insights
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(1S,3S)-1,5-dimethyl-3-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12+/m0/s1 |
Clave InChI |
RDMPWGDHXGLLAE-NWDGAFQWSA-N |
SMILES isomérico |
C[C@H]1C[C@H](C2=C1C=CC(=C2O)C)C=C(C)C |
SMILES canónico |
CC1CC(C2=C1C=CC(=C2O)C)C=C(C)C |
Sinónimos |
epi-jungianol jungianol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















